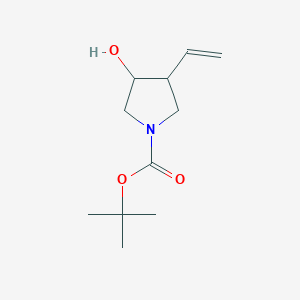
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1824536-50-6) is a chemical compound with the molecular formula C₁₁H₁₉NO₃. It has a molecular weight of 213.27 g/mol. This compound belongs to the class of pyrrolidine derivatives and features a tert-butyl group, an ethenyl (vinyl) group, and a hydroxyl group attached to the pyrrolidine ring .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate involves several steps. One common approach is the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone containing the ethenyl group. The reaction typically proceeds under mild conditions, and the resulting product can be isolated and purified .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, researchers and pharmaceutical companies may synthesize this compound for specific applications.
Analyse Chemischer Reaktionen
Tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The tert-butyl group or the ethenyl group can be substituted. Common reagents and conditions depend on the specific transformation desired.
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Drug Development: Scientists explore its potential as a precursor for drug candidates.
Bioconjugation: The hydroxyl group allows for bioconjugation to biomolecules.
Fine Chemicals: It finds applications in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The specific mechanism of action for tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate depends on its context. It could interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with similar functional groups or structural features include:
- tert-butyl 3-aminopyrrolidine-1-carboxylate
- Other pyrrolidine derivatives with hydroxyl or vinyl groups
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
GCYDMFDUULNBMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


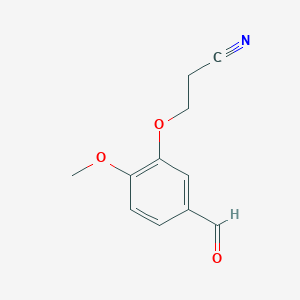
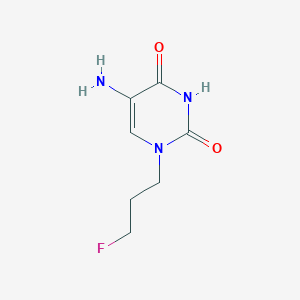
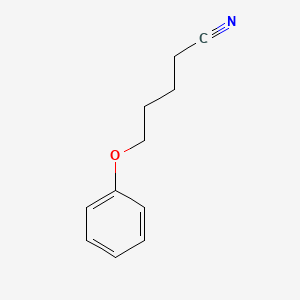
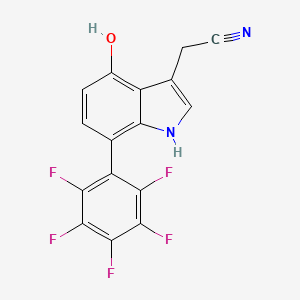
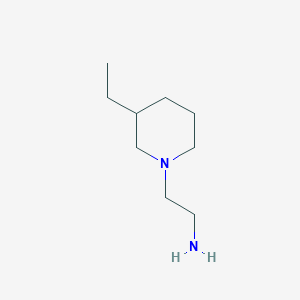



![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
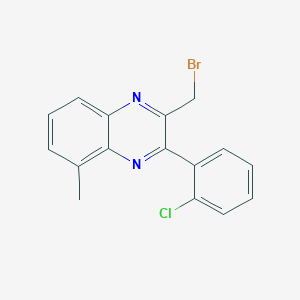
![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)

![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)

